4-(tert-butyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-13-12-16-6-9-19(14-17(16)15-23)22-29(26,27)20-10-7-18(8-11-20)21(2,3)4/h6-11,14,22H,5,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOVQNQHESHIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 298.38 g/mol
The chemical structure is characterized by a sulfonamide group and a tetrahydroisoquinoline moiety, which are known to influence its biological properties.
Antimicrobial Activity
Sulfonamide compounds, including the one in focus, have been historically recognized for their antimicrobial properties. They act primarily by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism contributes to their effectiveness against a broad range of bacterial infections.
Anticancer Potential
Research indicates that sulfonamide derivatives exhibit anticancer activity through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Modulation of cell cycle progression.
A study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.
- Anticancer Activity : In vitro studies revealed that the compound inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at approximately 25 µM for MCF-7 cells, indicating a potent anticancer effect.
- Anti-inflammatory Mechanism : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may act through inhibition of pro-inflammatory cytokines.
Data Tables
Chemical Reactions Analysis
Alkylation Reactions
Sulfonamides can undergo alkylation at the nitrogen atom. For example, sulfonamide alkylation with trichloroacetimidates has been studied under various conditions :
| Reaction Conditions | Yield |
|---|---|
| BF₃·OEt₂ (10 mol %), rt, 18 h | 29% |
| PPTS (10 mol %), rt, 18 h | 50% |
| DNBSA (10 mol %), rt, 18 h | 71% |
| Reflux (toluene), 18 h | 76% |
Reagent abbreviations: BF₃·OEt₂ = boron trifluoride etherate, PPTS = pyridinium p-toluenesulfonate, DNBSA = N,N-dimethylaminopyridine sulfonamide.
These reactions demonstrate that alkylation efficiency depends on catalyst choice and reaction temperature .
Hydrolysis and Decomposition
Sulfonamides are generally stable under physiological conditions but can hydrolyze under extreme pH:
-
Acidic conditions : Potential cleavage of the sulfonamide bond (S-N) to form sulfonic acid and amine.
-
Basic conditions : Possible nucleophilic attack at the sulfonyl group, though less common than acidic hydrolysis.
For analogous compounds, hydrolysis rates are influenced by substituents. For example, ethylsulfonyl groups may stabilize the sulfonamide against hydrolysis compared to smaller alkylsulfonyl groups.
Oxidation Pathways
The ethylsulfonyl group may undergo oxidation, though this is less common for sulfonamides. Mild oxidation (e.g., using peroxides) could theoretically convert the sulfonamide to a sulfonyl chloride intermediate, though this is speculative for this compound.
Structural Analog Comparisons
The reactivity of this compound can be contrasted with similar sulfonamides:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 4-butyl-N-(tetrahydroisoquinolin-7-yl)benzenesulfonamide | Butyl substituent, no ethylsulfonyl | Lower steric bulk at N-aryl site |
| 4-ethoxy-N-(2-(ethylsulfonyl)-tetrahydroisoquinolin-7-yl)benzenesulfonamide | Ethoxy group, ethylsulfonyl | Increased electron-withdrawing effect |
| Target Compound | tert-Butyl, ethylsulfonyl | Enhanced steric hindrance, stability |
The tert-butyl group in the target compound likely reduces nucleophilic attack at the sulfonamide nitrogen due to steric hindrance, while the ethylsulfonyl group may modulate electronic effects.
Biological Interaction Implications
While not directly addressing chemical reactivity, the compound’s structural features (e.g., sulfonamide, tetrahydroisoquinoline) suggest potential interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or hydrophobic interactions .
References PubChem CID 11163741. Alkylation of Sulfonamides with Trichloroacetimidates Under Acid-Free Conditions (PMC5010445). Evitachem product page for 4-ethoxy-N-(2-(ethylsulfonyl)-tetrahydroisoquinolin-7-yl)benzenesulfonamide. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-tert-Butoxysulfinylhydroxylamine (ACS Org. Lett. 2020).
Preparation Methods
Boronic Ester Intermediate Preparation
The tert-butyl-substituted benzene ring is typically introduced via Suzuki-Miyaura cross-coupling. A boronic ester precursor, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, serves as a key intermediate. This compound is synthesized through palladium-catalyzed borylation of a trifluoromethanesulfonyloxy precursor using bis(pinacolato)diboron (B2Pin2) in the presence of potassium acetate and Pd(dppf)Cl2 (Table 1).
Table 1: Optimization of Boronic Ester Synthesis
Sulfonylation and Amide Formation
The boronic ester undergoes cross-coupling with a sulfonyl chloride derivative to install the sulfonamide group. For example, coupling with 4-tert-butylbenzenesulfonyl chloride in the presence of Na2CO3 and Pd(PPh3)4 in a toluene/EtOH solvent system achieves yields up to 93%. Critical parameters include degassing the reaction mixture to prevent catalyst deactivation and maintaining a temperature of 80°C for optimal conversion.
Assembly of 2-(Ethylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline
Tetrahydroisoquinoline Core Construction
The tetrahydroisoquinoline scaffold is synthesized via InCl3-catalyzed intramolecular cyclization of N-tethered benzyl-alkenols (Scheme 1). For instance, treatment of (Z)-3a (N-tethered benzyl-alkenol) with 10 mol% InCl3 in dichloroethane (DCE) at 80°C affords the tetrahydroisoquinoline core in 97% yield (Table 2).
Table 2: Substrate Scope for Tetrahydroisoquinoline Synthesis
| Substrate | R Group | Product | Yield (%) |
|---|---|---|---|
| 3a | H | 4a | 97 |
| 3b | Cl | 4b | 87 |
| 3c | Br | 4c | 76 |
Sulfonation and Alkylation
The ethylsulfonyl group is introduced through a two-step sequence:
- Thiolation : Reaction of the tetrahydroisoquinoline with ethyl mercaptan in the presence of a base.
- Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to the sulfonyl group.
Alternative methods employ direct sulfonation using ethylsulfonyl chloride, though this requires stringent moisture control to avoid hydrolysis.
Final Coupling and Characterization
Amide Bond Formation
The sulfonamide and tetrahydroisoquinoline fragments are coupled via a nucleophilic acyl substitution reaction. Activation of the sulfonamide as its corresponding acid chloride (using PCl5 or SOCl2) followed by reaction with the tetrahydroisoquinoline amine under Schotten-Baumann conditions affords the final product.
Analytical Validation
- NMR Spectroscopy : 1H NMR confirms the presence of tert-butyl singlet (δ 1.38 ppm) and ethylsulfonyl protons (δ 3.20–3.50 ppm).
- LC-MS : Molecular ion peaks align with the calculated mass (e.g., m/z 422.2 [M+Na]+).
Reaction Optimization and Challenges
Catalyst Selection
Palladium catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 are critical for Suzuki couplings. The former offers superior stability in dioxane, while the latter is cost-effective for large-scale reactions.
Solvent Effects
Polar aprotic solvents (e.g., dioxane, DCE) enhance reaction rates by stabilizing charged intermediates. However, toluene/EtOH mixtures are preferred for coupling steps to mitigate side reactions.
Yield Limitations
Competitive protodeboronation during Suzuki couplings reduces yields. Adding excess B2Pin2 (1.1–1.2 eq) and maintaining inert atmospheres mitigate this issue.
Q & A
Q. How to compare this compound’s efficacy with structurally related analogs?
- Pharmacophore mapping : Overlay 3D structures of analogs (e.g., N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide) to identify conserved interaction motifs.
- Benchmarking : Use published IC values for analogs in kinase panels to rank potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
